C19H18BrNO4
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Overview
Description
. This compound is a derivative of fumaric acid and is characterized by the presence of a bromophenyl group and an isopropoxyphenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester typically involves the esterification of fumaric acid with 4-isopropoxyphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Fumaric acid, monoamide, N-(2-chlorophenyl)-, 4-isopropoxyphenyl ester
- Fumaric acid, monoamide, N-(2-fluorophenyl)-, 4-isopropoxyphenyl ester
- Fumaric acid, monoamide, N-(2-iodophenyl)-, 4-isopropoxyphenyl ester
Uniqueness
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for medicinal chemistry research.
Properties
Molecular Formula |
C19H18BrNO4 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-19(21,17(22)23)18(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11,21H2,(H,22,23)/t19-/m0/s1 |
InChI Key |
QNMFEGYIKJOGMR-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@](CCBr)(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCBr)(C(=O)O)N |
Origin of Product |
United States |
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